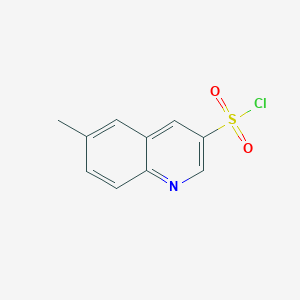

6-Methylquinoline-3-sulfonyl chloride

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Synthesis and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent structure in medicinal chemistry and materials science. nih.govtandfonline.comnih.gov It is considered a "privileged scaffold" because its derivatives have shown a remarkable propensity for binding to a wide range of biological targets, leading to diverse pharmacological activities. nih.govtandfonline.com These activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govorientjchem.org The structural rigidity and the presence of a nitrogen atom in the quinoline ring system allow for various modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with specific biological receptors. orientjchem.org Consequently, numerous quinoline-based drugs have been developed and are in clinical use or undergoing clinical trials. nih.govtandfonline.com The adaptability of the quinoline moiety ensures its continued importance as a foundational element in the design and synthesis of novel, biologically active compounds. nih.govorientjchem.org

Role of the Sulfonyl Chloride Functional Group in Modern Organic Chemistry

The sulfonyl chloride group (-SO₂Cl) is a highly reactive and versatile functional group in organic synthesis. fiveable.me Its utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This reactivity allows for the facile formation of sulfonamides through reaction with primary or secondary amines and sulfonate esters through reaction with alcohols. wikipedia.org Sulfonamides are a critical class of compounds in the pharmaceutical industry, found in many antibacterial drugs and other therapeutic agents. fiveable.menih.gov Beyond forming amides and esters, sulfonyl chlorides are used as intermediates for creating sulfones, sulfinic acids, and as a source for generating sulfonyl radicals. nih.govmagtech.com.cnorgsyn.org They are also employed in the protection of functional groups and can participate in Friedel-Crafts reactions to form sulfones. wikipedia.org The reliability and broad scope of reactions involving sulfonyl chlorides make them indispensable tools for synthetic chemists. magtech.com.cn

Overview of 6-Methylquinoline-3-sulfonyl chloride within the Context of Heterocyclic Compound Research

This compound is a specialized organic compound that integrates the key features of both the quinoline scaffold and the sulfonyl chloride functional group. The molecule consists of a quinoline ring system substituted with a methyl group at the 6-position and a sulfonyl chloride group at the 3-position. While detailed research literature specifically focused on this exact isomer is not extensively available, its structure suggests significant potential as a building block in synthetic and medicinal chemistry. The methyl group can influence the molecule's electronic properties and solubility, while the sulfonyl chloride at the 3-position provides a reactive handle for derivatization. This allows for the synthesis of a library of novel sulfonamides and sulfonate esters based on the 6-methylquinoline (B44275) core, which can then be screened for various biological activities.

Research Scope and Objectives for Investigations Involving this compound

The primary research objective for a compound like this compound would be its use as a versatile intermediate for creating new chemical entities. Key areas of investigation would include:

Synthesis of Novel Sulfonamide Libraries: Reacting this compound with a diverse range of amines would yield novel quinoline sulfonamides. These new compounds could then be subjected to biological screening to discover potential leads for drug development, targeting areas where quinoline derivatives have historically shown promise, such as in oncology and infectious diseases. nih.govresearchgate.net

Development of Molecular Probes: The quinoline nucleus is known for its fluorescent properties. Derivatives of this compound could be explored as fluorescent probes for detecting specific analytes or for use in cellular imaging, with the sulfonamide or sulfonate ester linkage used to attach a specific binding unit.

Exploration in Materials Science: The rigid, aromatic nature of the quinoline scaffold makes it a candidate for inclusion in organic electronic materials. Research could focus on synthesizing polymers or small molecules derived from this compound to investigate their optical and electronic properties.

Comparative Structure-Activity Relationship (SAR) Studies: The synthesis of derivatives from this compound would allow for SAR studies. By comparing the biological activity of sulfonamides derived from this compound with those from other quinoline sulfonyl chloride isomers, researchers can gain valuable insights into how the substitution pattern on the quinoline ring affects biological efficacy.

Physicochemical Properties of Related Quinoline Compounds

| Property | 6-Methylquinoline | Quinoline-6-sulfonyl chloride |

| Molecular Formula | C₁₀H₉N | C₉H₆ClNO₂S |

| Molecular Weight | 143.19 g/mol sigmaaldrich.com | 227.67 g/mol chemscene.com |

| Appearance | Clear pale yellow liquid or oil nih.gov | Not specified |

| Boiling Point | 256-260 °C sigmaaldrich.com | Not specified |

| Density | 1.067 g/mL at 20 °C sigmaaldrich.com | Not specified |

| Refractive Index | n20/D 1.614 sigmaaldrich.com | Not specified |

| CAS Number | 91-62-3 sigmaaldrich.com | 65433-99-0 chemscene.com |

This table presents data for related compounds to provide context due to the limited availability of specific data for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2S |

|---|---|

Molecular Weight |

241.69 g/mol |

IUPAC Name |

6-methylquinoline-3-sulfonyl chloride |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-2-3-10-8(4-7)5-9(6-12-10)15(11,13)14/h2-6H,1H3 |

InChI Key |

RPAOZYXHRPNPDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methylquinoline 3 Sulfonyl Chloride and Its Precursors

Strategies for the Preparation of Quinoline-Sulfonyl Chloride Scaffolds

The synthesis of quinoline-sulfonyl chlorides can be broadly categorized into two main approaches: direct chlorosulfonylation of the quinoline (B57606) ring and indirect methods that proceed through a sulfonic acid intermediate.

Direct Chlorosulfonylation Approaches to Quinoline Derivatives

Direct chlorosulfonylation involves the one-step introduction of a chlorosulfonyl group onto the quinoline nucleus. This is typically achieved using a strong chlorosulfonating agent, such as chlorosulfonic acid. The regioselectivity of this electrophilic substitution reaction is highly dependent on the substitution pattern of the quinoline ring and the reaction conditions. For unsubstituted quinoline, electrophilic substitution, such as sulfonation and nitration, predominantly occurs at the 5- and 8-positions of the carbocyclic ring, which is more electron-rich than the heterocyclic ring. quimicaorganica.orgyoutube.com

However, the presence of substituents on the quinoline ring can significantly influence the position of the incoming electrophile. For instance, in the case of 6-substituted quinolines, the directing effect of the substituent plays a crucial role. A patent for the synthesis of 3-methylquinoline-8-sulfonyl chloride describes a direct chlorosulfonylation method, highlighting the feasibility of this approach for specific isomers.

A general representation of the direct chlorosulfonylation of a substituted quinoline is as follows:

Table 1: Examples of Direct Chlorosulfonylation of Quinoline Derivatives

| Starting Material | Reagent | Product | Reference |

| Quinoline | Chlorosulfonic acid | Quinoline-8-sulfonyl chloride | |

| 3-Methylquinoline (B29099) | Chlorosulfonic acid | 3-Methylquinoline-8-sulfonyl chloride |

This table is illustrative and based on general knowledge of quinoline chemistry.

Indirect Synthetic Routes to Sulfonyl Chloride Formation via Sulfonic Acid Precursors

An alternative and often more controlled method for the synthesis of quinoline-sulfonyl chlorides involves a two-step process: the sulfonation of the quinoline ring to form a quinoline sulfonic acid, followed by the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Synthesis of 6-Methylquinoline-3-sulfonic acid:

The initial step is the sulfonation of 6-methylquinoline (B44275). The regioselectivity of this reaction is critical. While electrophilic substitution on the quinoline ring generally favors the 5- and 8-positions, the presence of the activating methyl group at the 6-position can influence the outcome. Research on the sulfonation of 2-methylquinoline (B7769805) has shown that sulfonation can occur at the 6-position, suggesting that the electronic effects of existing substituents are a key determinant of the reaction's regiochemistry. Therefore, it is plausible that the sulfonation of 6-methylquinoline could lead to the formation of 6-methylquinoline-3-sulfonic acid, among other isomers. The reaction is typically carried out using concentrated or fuming sulfuric acid.

Conversion to 6-Methylquinoline-3-sulfonyl chloride:

The subsequent conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. This is commonly achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

A patent describing the synthesis of quinoline-8-sulfonyl chloride details a process where quinoline is first reacted with chlorosulfonic acid to yield a mixture of the sulfonated and chlorosulfonated products, which is then treated with thionyl chloride to afford the final product in high purity. A similar strategy could be envisioned for the synthesis of this compound.

Green Chemistry Protocols in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Metal-Free Catalysis and Visible-Light Promoted Sulfonylation

A promising green alternative to traditional sulfonylation methods is the use of metal-free catalysis and visible-light promotion. Research has demonstrated the visible-light-induced deoxygenative C2-sulfonylation of quinoline N-oxides with sulfinic acids. researchgate.net This method operates under mild, eco-friendly conditions, utilizing ambient air as the oxidant and an aqueous acetone (B3395972) solution as the solvent. researchgate.net Although this specific example targets the C2 position, the underlying principles of photoredox catalysis could potentially be adapted for the C3-sulfonylation of appropriately functionalized quinoline precursors. Another metal-free approach involves the reaction of quinoline N-oxides with sulfonyl chlorides, where the sulfonyl chloride acts as both the sulfonyl source and an activating agent. gtilaboratorysupplies.com

Microwave-Assisted and Ultrasound-Assisted Synthesis Enhancements

Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry for accelerating chemical reactions, often leading to higher yields and shorter reaction times. Microwave-assisted synthesis has been successfully employed for the conversion of various bromides to sodium sulfonates, which are precursors to sulfonyl chlorides, with significantly improved yields and reduced reaction times compared to conventional heating. youtube.comnih.gov Ultrasound-assisted synthesis has also been shown to be effective in the sulfonylation of amines and other related transformations, offering a greener alternative to traditional methods. medchemexpress.comiust.ac.ir These energy-efficient techniques could be applied to both the sulfonation of 6-methylquinoline and its subsequent conversion to the sulfonyl chloride.

Application of Deep Eutectic Solvents and Solvent-Free Reaction Conditions

Deep eutectic solvents (DESs) are a class of ionic liquids that are often biodegradable, non-toxic, and inexpensive, making them attractive green alternatives to volatile organic solvents. DESs have been successfully used as both the solvent and catalyst for various organic transformations, including the synthesis of sulfonamides from sulfonyl chlorides and amines. The use of DESs can facilitate product isolation and solvent recycling. Furthermore, performing reactions under solvent-free conditions is another key principle of green chemistry. Where feasible, eliminating the solvent can significantly reduce waste and simplify the purification process.

Table 2: Overview of Green Synthetic Approaches

| Green Chemistry Approach | Key Advantages | Potential Application in this compound Synthesis |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts. | Sulfonylation of a 6-methylquinoline precursor. |

| Visible-Light Promotion | Uses a renewable energy source, mild reaction conditions. | Photoredox-catalyzed sulfonylation of a suitable 6-methylquinoline derivative. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Sulfonation of 6-methylquinoline and conversion to the sulfonyl chloride. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. | Sulfonation and chlorosulfonylation steps. |

| Deep Eutectic Solvents | Green, often biodegradable solvents, can act as catalysts. | Performing the sulfonylation or chlorosulfonylation in a DES. |

| Solvent-Free Conditions | Minimizes waste, simplifies purification. | Direct reaction of solid or liquid reactants without a solvent. |

Regioselective Functionalization of the Quinoline Nucleus for this compound Synthesis

The construction of the this compound scaffold hinges on the selective introduction of two different functional groups onto the quinoline core. This demands a synthetic strategy that can accurately target the C6 and C3 positions, often in a sequential manner.

The introduction of a methyl group at the 6-position of the quinoline ring is typically achieved by starting with a pre-functionalized benzene (B151609) ring precursor, most commonly p-toluidine (B81030). This approach embeds the required methyl group in the correct position from the outset of the quinoline ring synthesis. Several classic named reactions for quinoline synthesis can be adapted for this purpose.

Classic synthetic routes for installing the 6-methyl substituent include:

Skraup Synthesis: This method involves the reaction of p-toluidine with glycerol, sulfuric acid, and an oxidizing agent (like the arsenic acid in the original procedure, or more modern, safer alternatives). The reaction proceeds through a cyclization mechanism to form the quinoline ring system, with the methyl group from p-toluidine retained at the 6-position. nih.gov

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst to react with an aniline (B41778), in this case, p-toluidine.

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline (p-toluidine) with a β-diketone, followed by cyclization and dehydration to yield the substituted quinoline.

A modern, metal-free approach involves the condensation of anilines with vinyl ethers, catalyzed by iodine, to produce 2-methylquinolines. By using 4-methylaniline (p-toluidine) as the starting material, 2,6-dimethylquinoline (B146794) can be synthesized, which could then be further functionalized. researchgate.net

Table 1: Comparison of Synthetic Routes for 6-Methylquinoline

| Reaction Name | Precursors | Catalyst/Reagents | Key Feature |

|---|---|---|---|

| Skraup Synthesis | p-toluidine, glycerol | H₂SO₄, oxidizing agent | One-pot synthesis from simple precursors. nih.gov |

| Doebner-von Miller | p-toluidine, α,β-unsaturated carbonyl | Acid catalyst (e.g., HCl, ZnCl₂) | Wider variety of carbonyl compounds can be used. |

| Combes Synthesis | p-toluidine, β-diketone | Acid catalyst (e.g., H₂SO₄) | Forms 2,4-substituted quinolines. |

| Iodine-Catalyzed | p-toluidine, vinyl ether | I₂ | Metal-free and mild reaction conditions. researchgate.net |

Direct electrophilic sulfonylation of the quinoline ring is challenging due to the deactivating effect of the nitrogen atom, which directs substitution primarily to the 5- and 8-positions. To achieve selective sulfonylation at the C3 position, modern synthetic strategies often employ the quinoline N-oxide derivative.

The N-oxide activates the pyridine (B92270) ring of the quinoline system, making the C2 and C4 positions susceptible to nucleophilic attack and the C3 position more amenable to certain types of functionalization. A disclosed one-pot synthesis for C3-sulfonate esters of quinolines proceeds from quinoline N-oxides reacting with sulfonyl chlorides under metal-free conditions. rsc.org In this process, the sulfonyl chloride can act as both a sulfonylation and chlorination reagent. rsc.org

While direct C3-sulfonylation is not straightforward, related methodologies for C3 functionalization provide insight. For instance, copper-catalyzed C-H bond activation has been used for the sulfonylation of quinoline N-oxides, though this typically results in C2-sulfonylation. nih.govresearchgate.netsigmaaldrich.com However, chemo- and regioselective synthesis of C3-sulfonate esters from quinoline N-oxides and sulfonyl chlorides has been achieved, offering a pathway to the desired substitution pattern. rsc.org A plausible route to this compound would involve:

Synthesis of 6-methylquinoline: Using a method described in section 2.3.1.

N-Oxidation: Oxidation of 6-methylquinoline to form 6-methylquinoline N-oxide.

Directed C3-Sulfonylation: Reaction of the N-oxide with a sulfonating agent under conditions that favor C3 substitution. A patent for the synthesis of the isomeric 3-methylquinoline-8-sulfonyl chloride utilizes direct chlorosulfonation of 3-methylquinoline with chlorosulfonic acid. google.com This direct electrophilic substitution is feasible for the 8-position but less so for the 3-position on an unactivated ring. Therefore, the N-oxide strategy remains more promising for C3 functionalization.

Synthetic Transformations Involving this compound as a Key Intermediate

The sulfonyl chloride group is a highly versatile functional handle, primarily due to its susceptibility to nucleophilic attack at the electron-deficient sulfur atom. This allows for the straightforward synthesis of a wide array of derivatives, most notably sulfonamides and sulfonate esters.

The core reactivity of this compound involves the displacement of the chloride ion by a nucleophile. This reaction proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. nih.govmdpi.com The generally accepted mechanism is a two-step addition-elimination process, although a one-step SN2-type mechanism can also operate depending on the nucleophile and reaction conditions. nih.govresearchgate.net

The reaction is highly efficient with a wide range of nucleophiles, including:

Primary and secondary amines (to form sulfonamides)

Alcohols (to form sulfonate esters)

Water (leading to hydrolysis to the corresponding sulfonic acid)

Hydrazine derivatives (to form sulfonyl hydrazides) mdpi.com

Studies on arenesulfonyl chlorides have shown that the reactivity can be influenced by steric and electronic factors of the aromatic ring. nih.govresearchgate.net The presence of ortho-alkyl groups can, counterintuitively, accelerate the rate of substitution, a phenomenon attributed to the relief of ground-state steric strain upon moving to the transition state. nih.govmdpi.com

The reaction of this compound with amines or alcohols provides direct access to two important classes of compounds: sulfonamides and sulfonate esters.

Sulfonamide Synthesis: Sulfonamides are traditionally and effectively synthesized by reacting a sulfonyl chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. ucl.ac.ukresearchgate.netnih.gov The reaction is robust and accommodates a vast array of amines, allowing for the generation of large libraries of sulfonamide derivatives for applications in medicinal chemistry and materials science. nih.gov

Reaction Scheme: 6-Methylquinoline-3-SO₂Cl + R¹R²NH → 6-Methylquinoline-3-SO₂NR¹R² + HCl

Table 2: Examples of Nucleophiles for Sulfonamide Synthesis

| Nucleophile Type | Example | Product Class |

|---|---|---|

| Primary Aliphatic Amine | Propylamine | N-propyl-6-methylquinoline-3-sulfonamide |

| Secondary Aliphatic Amine | Diethylamine | N,N-diethyl-6-methylquinoline-3-sulfonamide |

| Primary Aromatic Amine | Aniline | N-phenyl-6-methylquinoline-3-sulfonamide |

| Heterocyclic Amine | Piperidine | 1-((6-methylquinolin-3-yl)sulfonyl)piperidine |

Sulfonate Ester Synthesis: Sulfonate esters are formed when sulfonyl chlorides react with alcohols. youtube.com This reaction is also typically carried out in the presence of a base like pyridine. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom and displacing the chloride. youtube.com This transformation is often referred to as "activating" the alcohol, as the resulting sulfonate group (e.g., tosylate, mesylate) is an excellent leaving group for subsequent substitution or elimination reactions. The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

Reaction Scheme: 6-Methylquinoline-3-SO₂Cl + R-OH → 6-Methylquinoline-3-SO₂OR + HCl

This derivatization allows the quinoline moiety to be linked to other molecules through a stable, yet reactive, sulfonate ester linkage.

Reaction Mechanisms and Theoretical Reactivity Studies of 6 Methylquinoline 3 Sulfonyl Chloride

Mechanistic Investigations of Sulfonyl Chloride Reactivity in Quinoline (B57606) Systems

The reactivity of 6-Methylquinoline-3-sulfonyl chloride is primarily dictated by the behavior of the sulfonyl chloride group attached to the quinoline ring. Arenesulfonyl chlorides are well-known to undergo nucleophilic substitution at the sulfur center. dntb.gov.uanih.gov

The reaction of this compound with nucleophiles (Nu⁻) is expected to proceed via a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. This can occur through two primary pathways: a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. dntb.gov.uaresearchgate.net

In the concerted SN2 mechanism , the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously through a single transition state. dntb.gov.uaorganic-chemistry.org This pathway is common for the solvolysis of arenesulfonyl chlorides and reactions with various nucleophiles. nih.gov

The stepwise addition-elimination (A-E) mechanism involves the initial formation of a pentacoordinate sulfurane intermediate. This intermediate then eliminates the chloride ion in a second step to yield the final product. The fluoride (B91410) exchange reaction in arenesulfonyl chlorides, for instance, has been shown to proceed via this A-E mechanism. dntb.gov.ua

For most reactions of arenesulfonyl chlorides, including hydrolysis and aminolysis, the SN2 pathway is generally favored. nih.govresearchgate.net Kinetic studies on various substituted arenesulfonyl chlorides have shown that the reaction rates are sensitive to the electronic nature of the substituents on the aromatic ring. dntb.gov.ua Electron-withdrawing groups typically accelerate the reaction by stabilizing the negative charge buildup in the transition state, which is consistent with an SN2 mechanism. The methyl group at the 6-position of the quinoline ring in the title compound is an electron-donating group, which would be expected to slightly decrease the rate of nucleophilic attack compared to an unsubstituted quinoline-3-sulfonyl chloride.

| Factor | Influence on Nucleophilic Substitution at Sulfonyl Center | Expected Effect for this compound |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | Will react faster with strong nucleophiles (e.g., amines, alkoxides) than weak ones (e.g., water). organic-chemistry.org |

| Solvent Polarity | Polar protic solvents can stabilize the leaving group and solvate the nucleophile. | Reactions in polar solvents are generally facilitated. organic-chemistry.org |

| Ring Substituents | Electron-withdrawing groups accelerate the reaction; electron-donating groups decelerate it. | The 6-methyl group is electron-donating, likely causing a modest decrease in reactivity compared to unsubstituted analogs. dntb.gov.ua |

The sulfonyl chloride (-SO₂Cl) group is strongly electron-withdrawing. Its presence at the 3-position significantly modulates the electronic properties of the quinoline ring system. This has two main consequences:

Deactivation towards Electrophilic Aromatic Substitution: The powerful electron-withdrawing nature of the -SO₂Cl group deactivates the quinoline ring towards electrophilic attack.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The quinoline ring itself, particularly positions 2 and 4, is inherently susceptible to nucleophilic attack due to the influence of the ring nitrogen. quimicaorganica.org The additional electron-withdrawing effect of the 3-sulfonyl chloride group further enhances the electrophilicity of these positions. Therefore, under forcing conditions with strong nucleophiles, SNAr reactions at the C2 or C4 positions could potentially compete with substitution at the sulfonyl chloride group, especially if there is a suitable leaving group (like a halogen) at one of those positions. quimicaorganica.org However, in the absence of such a leaving group, nucleophilic attack will overwhelmingly favor the highly electrophilic sulfur center of the sulfonyl chloride moiety.

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

While specific computational studies on this compound are not available in the reviewed literature, Density Functional Theory (DFT) is a powerful tool used to investigate the reactivity of similar molecules. ankara.edu.trnih.govmdpi.com

DFT calculations are widely employed to model the reaction pathways of nucleophilic substitution on sulfonyl chlorides. dntb.gov.ua For a given reaction, such as the hydrolysis or aminolysis of this compound, DFT can be used to:

Optimize Geometries: Determine the ground state geometries of reactants, products, and any intermediates.

Locate Transition States (TS): Identify the structure of the transition state connecting reactants and products (or intermediates). For an SN2 reaction, a single TS would be expected, while an A-E mechanism would involve two transition states with a stable intermediate. dntb.gov.uaacs.org

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier, which is crucial for understanding reaction kinetics.

DFT studies on simpler arenesulfonyl chlorides have confirmed that chloride-chloride exchange proceeds via a single SN2 transition state. dntb.gov.ua Similar computational analysis for this compound would provide definitive insight into its preferred reaction pathway with various nucleophiles.

Experimental kinetic studies, often correlated with computational results, provide the ultimate evidence for a proposed reaction mechanism. For arenesulfonyl chlorides, second-order rate constants and activation parameters have been determined for reactions like chloride exchange. dntb.gov.ua Such studies often utilize the Hammett equation to correlate reaction rates with the electronic effects of substituents.

A hypothetical energetic profile for the reaction of this compound with a nucleophile via an SN2 mechanism would show a single energy maximum corresponding to the transition state. In contrast, an A-E pathway would exhibit two smaller peaks for the two transition states, with a local minimum in between representing the sulfurane intermediate. acs.org

The following table presents representative experimental kinetic data for the chloride-chloride exchange reaction in various substituted arenesulfonyl chlorides, illustrating the impact of substituents. dntb.gov.ua This provides a framework for estimating the reactivity of this compound.

| Substituent on Arenesulfonyl Chloride | Relative Rate Constant (krel) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |

| 4-Methoxy | 0.13 | 68.2 | -89.1 |

| 4-Methyl | 0.35 | 64.9 | -90.8 |

| Hydrogen | 1.00 | 61.9 | -92.0 |

| 4-Chloro | 2.50 | 58.2 | -94.1 |

| 3-Nitro | 19.2 | 51.0 | -95.0 |

Data adapted from studies on arenesulfonyl chlorides to illustrate electronic effects. dntb.gov.ua

Based on this data, the electron-donating 6-methyl group on the quinoline ring would place the reactivity of this compound likely between that of the 4-methoxy and 4-methyl substituted compounds, assuming the electronic effect of the quinoline nitrogen does not dramatically alter the trend.

Advanced Spectroscopic and Structural Characterization of 6 Methylquinoline 3 Sulfonyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei.

The ¹H and ¹³C NMR spectra of 6-Methylquinoline-3-sulfonyl chloride offer a complete map of the proton and carbon environments within the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group, leading to a distinct spectral pattern.

Based on established substituent effects on the quinoline (B57606) ring system, the predicted ¹H and ¹³C NMR chemical shifts are presented below. The numbering of the quinoline ring is standard, with the nitrogen atom at position 1.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.2 | s | - |

| H-4 | ~8.5 | s | - |

| H-5 | ~7.9 | d | 8.5 |

| H-7 | ~7.6 | d | 8.5 |

| H-8 | ~8.1 | s | - |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~152 |

| C-3 | ~135 |

| C-4 | ~140 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~142 |

| C-7 | ~130 |

| C-8 | ~122 |

| C-8a | ~148 |

Note: The predicted chemical shifts are based on data for 6-methylquinoline (B44275) and the known electronic effects of a sulfonyl chloride substituent on an aromatic ring. Actual experimental values may vary slightly.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between H-5 and H-7 in the benzo- portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons (C-2, C-4, C-5, C-7, C-8, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would be expected between:

The methyl protons (6-CH₃) and carbons C-5, C-6, and C-7.

H-2 with C-3, C-4, and C-8a.

H-4 with C-2, C-3, C-4a, and C-5.

H-8 with C-6, C-7, and C-8a.

These 2D NMR techniques, used in concert, provide a robust and definitive method for the complete structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Confirmation

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl (CH₃) |

| 1600-1450 | C=C and C=N stretch | Quinoline ring |

| 1370-1340 | Asymmetric SO₂ stretch | Sulfonyl chloride |

| 1180-1160 | Symmetric SO₂ stretch | Sulfonyl chloride |

| 850-800 | C-H out-of-plane bend | Aromatic |

The strong absorptions for the sulfonyl chloride group are particularly diagnostic. acdlabs.com

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1550 | Ring stretching | Quinoline ring |

| 1370-1340 | Asymmetric SO₂ stretch | Sulfonyl chloride |

| 1180-1160 | Symmetric SO₂ stretch | Sulfonyl chloride |

| ~1030 | Ring breathing mode | Quinoline ring bitp.kiev.uaresearchgate.net |

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the quinoline ring and the sulfonyl chloride group.

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is essential for determining the exact molecular weight of a compound and confirming its elemental composition. For this compound (C₁₀H₈ClNO₂S), the precise mass can be calculated.

Calculated Molecular Mass

Molecular Formula: C₁₀H₈ClNO₂S

Monoisotopic Mass: 241.0015 Da

An experimental HR-MS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that matches this calculated value to within a few parts per million, thus confirming the elemental formula. The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and one sulfur atom (³²S and ³⁴S) would also be observable. acdlabs.com Fragmentation patterns in the mass spectrum would likely show the loss of SO₂ and Cl, which is characteristic of sulfonyl chlorides. acdlabs.comnih.gov

Fragmentation Analysis for Structural Confirmation

Detailed mass spectrometry fragmentation analysis for this compound is not available in the reviewed literature. While general fragmentation patterns for aromatic sulfonyl chlorides and quinoline derivatives are understood, a specific study confirming the fragmentation pathway of this particular compound has not been identified. Such an analysis would typically involve identifying the molecular ion peak and key fragment ions, such as those resulting from the loss of the sulfonyl chloride group (-SO₂Cl), chlorine radical (•Cl), or sulfur dioxide (SO₂), to confirm the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

A solved crystal structure for this compound is not present in the primary scientific databases. The determination of its solid-state structure would require single-crystal X-ray diffraction.

Specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, are not available as no public crystal structure determination has been reported.

Table 1: Crystallographic Data for this compound

| Parameter | Data |

|---|---|

| Crystal System | Not Found |

| Space Group | Not Found |

| a (Å) | Not Found |

| b (Å) | Not Found |

| c (Å) | Not Found |

| α (°) | Not Found |

| β (°) | Not Found |

| γ (°) | Not Found |

| Volume (ų) | Not Found |

| Z | Not Found |

Applications of 6 Methylquinoline 3 Sulfonyl Chloride in Advanced Chemical Research

6-Methylquinoline-3-sulfonyl chloride as a Versatile Synthetic Intermediate

The sulfonyl chloride functional group (-SO₂Cl) is a powerful electrophile, making it a highly valuable reactive handle in organic synthesis. This group readily reacts with a wide array of nucleophiles, such as amines, alcohols, and phenols, to form stable sulfonamides and sulfonate esters, respectively. Consequently, this compound is poised to serve as a versatile building block for constructing more complex molecular architectures. Its utility stems from its ability to introduce the 6-methylquinoline (B44275) moiety into various molecular frameworks.

Synthesis of Novel Heterocyclic Compounds with Diverse Architectures

The reaction of a quinoline (B57606) sulfonyl chloride with compounds containing amine functionalities is a common strategy for creating novel heterocyclic systems. For example, in related research, 8-hydroxyquinoline-5-sulfonyl chloride has been reacted with amines containing an acetylene (B1199291) moiety to produce corresponding 8-hydroxyquinoline-5-sulfonamides. nih.gov These intermediates can then undergo further reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate complex hybrid molecules containing both quinoline and 1,2,3-triazole rings. nih.gov This modular approach allows for the systematic construction of diverse compound libraries. Similarly, this compound could be employed to synthesize a variety of N-substituted sulfonamides, which can act as precursors for more elaborate heterocyclic structures.

Construction of Complex Organic Molecules for Specialized Research Applications

The functional group tolerance and predictable reactivity of sulfonyl chlorides make them ideal for incorporation into multi-step syntheses of complex organic molecules. acs.org The this compound unit can be strategically introduced into a larger molecule to serve as a key structural component or as a reactive site for late-stage functionalization. The synthesis of functional aromatic multisulfonyl chlorides has been demonstrated as a key strategy for preparing dendritic and other complex molecules. acs.org By analogy, the 6-methylquinoline-3-sulfonyl group can be used to link different molecular fragments or to build intricate scaffolds designed for applications in materials science, molecular sensing, or as probes for biological systems.

Derivatization for Biological Research Applications

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. biointerfaceresearch.comnih.gov When combined with a sulfonamide group, the resulting quinoline sulfonamide core is a pharmacophore found in many potent and selective enzyme inhibitors. Derivatization of this compound, primarily through the formation of a diverse library of sulfonamides, is a key strategy for developing new tools for biological research.

Quinoline Sulfonamide Scaffolds in Enzyme Inhibition Studies

Quinoline sulfonamides have been extensively investigated as inhibitors for various enzyme classes. The sulfonamide group often plays a crucial role in binding to the active site of enzymes, particularly metalloenzymes where it can coordinate with a catalytic metal ion, such as zinc. nih.gov This interaction has been successfully exploited to design inhibitors for several important enzyme families.

Carbonic Anhydrases (CAs): Numerous studies have reported on quinoline-based sulfonamides as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Certain isoforms, like hCA IX and XII, are overexpressed in hypoxic tumors and are considered important anticancer targets. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent proteases involved in tissue remodeling and are implicated in diseases like cancer and arthritis. Chelating fragment libraries based on 8-sulfonamidoquinoline have been shown to effectively inhibit various MMPs. nih.govacs.org

Pyruvate (B1213749) Kinase (PKM2): The M2 isoform of pyruvate kinase is a key glycolytic enzyme that is reactivated in many tumors, making it an attractive therapeutic target. Derivatives of quinoline-8-sulfonamide (B86410) have been designed and evaluated as modulators of PKM2. mdpi.com

Monoamine Oxidases (MAOs) and Cholinesterases (ChEs): These enzymes are targets for neurodegenerative diseases like Alzheimer's. Novel quinoline-sulfonamides have been synthesized and shown to act as dual inhibitors of both MAOs and ChEs. nih.gov

Understanding how a molecule inhibits an enzyme is critical for rational drug design. For quinoline sulfonamides, this is often achieved through a combination of enzyme kinetics and computational modeling.

Molecular docking studies have provided detailed insights into the binding modes of these inhibitors. For instance, in studies of MAO-B inhibitors, the quinoline ring was found to engage in hydrophobic and π-π interactions within the enzyme's active site, while the sulfonamide group formed key hydrogen bonds with critical amino acid residues like TYR434 and TYR60. nih.govrsc.org In the case of metalloenzymes like MMPs, the sulfonamide moiety can act as a zinc-binding group (ZBG), directly coordinating with the Zn(II) ion in the active site, an interaction confirmed through spectroscopic methods. nih.govacs.org Kinetic studies on potent quinoline-sulfonamide inhibitors of MAOs have revealed a competitive mode of inhibition, indicating that they bind to the same site as the natural substrate. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of enzyme inhibitors. By synthesizing a series of related compounds and evaluating their biological activity, researchers can determine which structural features are essential for function.

For quinoline-based carbonic anhydrase inhibitors, SAR studies have revealed several key principles. The unsubstituted primary sulfonamide group (-SO₂NH₂) is often crucial for potent inhibitory activity, as it is the primary zinc-binding moiety. tandfonline.com Modifications to the quinoline "tail" region can significantly impact both potency and isoform selectivity. The introduction of different substituents on the quinoline ring allows for probing hydrophobic and electrostatic interactions within the enzyme's active site, leading to enhanced affinity and selectivity for cancer-related isoforms like hCA IX over cytosolic isoforms like hCA I and II. nih.gov

For example, a study on 4-anilinoquinoline-based sulfonamides demonstrated that the position of the sulfonamide group on the anilino ring and the nature of substituents on the quinoline core had a dramatic effect on inhibitory activity against four human carbonic anhydrase isoforms.

| Compound ID | Quinoline Substituent (R) | Sulfonamide Position | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 11c | 6-Cl | meta | 1560 | 34.1 | 8.4 | 30.1 |

| 13a | 6-CH₃ | para | 78.4 | 12.1 | 25.8 | 9.8 |

| 13b | 6-OCH₃ | para | 92.1 | 15.4 | 5.5 | 13.2 |

| 13c | 6-Cl | para | 55.4 | 10.5 | 18.6 | 8.7 |

| AAZ (Standard) | N/A | N/A | 250 | 12 | 25 | 5.7 |

| Data sourced from a study on quinoline-based benzenesulfonamides as carbonic anhydrase inhibitors. nih.gov |

This data illustrates that para-substituted sulfonamides (13a-c) generally show potent, low nanomolar inhibition against all tested isoforms. nih.gov Notably, compound 13b , with a 6-methoxy group, was the most potent inhibitor of the cancer-related hCA IX isoform (Kᵢ = 5.5 nM). nih.gov In contrast, the meta-substituted analog 11c showed excellent potency and selectivity for hCA IX over hCA I. nih.gov Such SAR data is invaluable for designing next-generation probes and therapeutic leads with improved biological profiles.

Development of Fluorescent Probes Incorporating the 6-Methylquinoline Moiety

The development of fluorescent probes is a cornerstone of modern chemical biology and diagnostics. The general principle involves a fluorophore, a recognition site for an analyte, and a linker. The quinoline moiety, with its inherent fluorescence and versatile reactivity, is a common choice for the fluorophore component. The sulfonyl chloride group is a highly reactive functional group that can readily react with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. This reactivity makes it an ideal linker to attach the 6-methylquinoline core to a recognition element.

Design Principles for Turn-on/Turn-off Fluorescence Sensing Mechanisms

Hypothetically, fluorescent probes based on this compound could be designed based on established "turn-on" or "turn-off" sensing mechanisms. These mechanisms often rely on processes such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).

For a "turn-on" probe, the fluorescence of the 6-methylquinoline core would initially be quenched. This could be achieved by attaching a quenching unit via the sulfonyl chloride group. Upon interaction with a specific analyte, a chemical reaction would disrupt the quenching process, leading to a significant increase in fluorescence intensity. Conversely, a "turn-off" probe would exhibit strong initial fluorescence that is diminished upon binding to the target analyte.

Applications in Biochemical Assays and Cellular Imaging Research

While specific examples are not available in the literature for this compound, quinoline-based probes have been widely used in biochemical assays and cellular imaging. The lipophilic nature of the 6-methylquinoline moiety could facilitate cell membrane permeability, a crucial property for intracellular imaging. By conjugating it to specific biomolecules or recognition motifs, probes could theoretically be developed to detect enzymes, reactive oxygen species, or metal ions within living cells. However, without concrete research data, any discussion of its application remains speculative.

Exploration in Materials Science Research

The unique photophysical properties of quinoline derivatives also make them attractive candidates for the development of advanced materials.

Potential in Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. The quinoline-malononitrile (QM) core, for instance, has been identified as a promising building block for AIEgens (molecules exhibiting AIE).

Theoretically, this compound could serve as a precursor for synthesizing AIE-active materials. The sulfonyl chloride group could be used to introduce moieties that promote aggregation and restrict intramolecular rotation in the solid state, which are key factors for inducing AIE. However, no published research currently demonstrates this specific application for this compound.

Integration into Novel Functional Materials

The reactivity of the sulfonyl chloride group offers a potential avenue for incorporating the 6-methylquinoline unit into larger functional materials, such as polymers or metal-organic frameworks (MOFs). This could impart luminescent or sensing properties to the resulting material. For example, it could be co-polymerized with other monomers to create fluorescent polymers for use in sensors or organic electronics. Again, the absence of specific research on this compound in this context means that its potential remains unexplored.

Future Research Directions and Challenges

Development of Novel and More Sustainable Synthetic Routes for 6-Methylquinoline-3-sulfonyl chloride

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For this compound, future research will likely focus on moving beyond traditional synthesis methods, which can involve harsh conditions and the use of hazardous reagents.

Recent advancements in the synthesis of quinoline (B57606) derivatives have highlighted several promising strategies that could be adapted for this compound. These include:

Green Chemistry Approaches: The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of quinoline scaffolds. rsc.orgfrontiersin.org Future work could explore the application of these techniques to the synthesis of this compound, potentially leading to more sustainable processes.

Nanocatalyzed Reactions: The use of nanocatalysts offers a pathway to highly efficient and selective chemical transformations. acs.org Research into the use of metal nanoparticle catalysts could provide novel synthetic routes with excellent atom economy and the potential for catalyst recycling, a key principle of green chemistry. frontiersin.orgacs.org

One-Pot Syntheses: Multicomponent reactions (MCRs) that allow for the construction of complex molecules in a single step are highly desirable. rsc.org Designing a one-pot synthesis for this compound from readily available starting materials would represent a significant step forward in terms of efficiency and sustainability.

Photocatalysis: Visible-light-mediated photocatalysis is an emerging area in organic synthesis that offers mild reaction conditions. google.com The development of photocatalytic methods for the sulfonation of the quinoline ring could provide a more environmentally friendly alternative to traditional methods. acs.org

A significant challenge in this area is the selective functionalization of the quinoline core. The development of synthetic methods that allow for precise control over the position of the sulfonyl chloride group is crucial for creating derivatives with desired properties.

In-depth Mechanistic Understanding of Complex Reactions through Advanced Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, advanced computational techniques can provide invaluable insights into the intricate details of its formation and reactivity.

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model reaction pathways, predict transition states, and understand the electronic factors that govern reactivity. acs.orgdiva-portal.org Such studies can elucidate the mechanism of the sulfonation of 6-methylquinoline (B44275) and the subsequent reactions of the sulfonyl chloride group.

Investigating Reaction Intermediates: The identification and characterization of key intermediates, such as triazolyl copper intermediates in certain copper-catalyzed reactions, are crucial for a complete mechanistic picture. diva-portal.org A combination of experimental techniques and computational modeling can be used to study these transient species.

Understanding Catalyst-Substrate Interactions: In catalyzed reactions, understanding how the catalyst interacts with the substrate is key to improving catalyst design. Computational studies can model these interactions and provide a rational basis for developing more efficient and selective catalysts.

The complexity of the reaction environment, including solvent effects and the role of additives, presents a significant challenge for computational modeling. Accurately capturing these effects is essential for obtaining results that are consistent with experimental observations.

Rational Design and Synthesis of Derivatives for Highly Targeted Research Applications

The sulfonyl chloride group is a versatile functional handle that allows for the synthesis of a wide array of derivatives. The rational design of these derivatives for specific applications is a major area of future research.

Key areas for exploration include:

Medicinal Chemistry: Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgjetir.orgnih.govijpsjournal.comnih.gov The sulfonyl chloride group can be reacted with various amines and alcohols to create sulfonamides and sulfonate esters, respectively. nih.govrsc.orgnih.gov The rational design of these derivatives, guided by molecular docking and structure-activity relationship (SAR) studies, could lead to the discovery of novel therapeutic agents. nih.govresearchgate.netmdpi.com

Materials Science: The quinoline scaffold can be incorporated into larger molecular architectures to create materials with interesting photophysical or electronic properties. The synthesis of derivatives of this compound could lead to new fluorescent probes, organic light-emitting diode (OLED) materials, or components for solar cells.

Chemical Biology: Fluorescent quinoline derivatives can be used as probes to study biological processes. acs.org The synthesis of specifically designed derivatives of this compound could provide new tools for imaging and sensing in living cells.

A significant challenge is to achieve high selectivity in the synthesis of these derivatives to avoid the formation of unwanted byproducts. Furthermore, the biological activity and toxicity of new compounds must be carefully evaluated.

Interdisciplinary Applications and Emerging Research Frontiers for this compound

The unique chemical properties of this compound open up possibilities for its use in a variety of interdisciplinary fields.

Integration in Catalytic Systems

The quinoline moiety can act as a ligand for metal catalysts. Future research could explore the synthesis of derivatives of this compound that can be used as ligands in homogeneous or heterogeneous catalysis. The electronic and steric properties of the quinoline ring can be tuned by modifying the substituents, which in turn can influence the activity and selectivity of the catalyst. The development of chiral quinoline-based ligands is of particular interest for asymmetric catalysis. acs.org

Role in Supramolecular Chemistry Research

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The quinoline ring system can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. This makes derivatives of this compound interesting building blocks for the construction of supramolecular assemblies. Future research could focus on designing and synthesizing derivatives that can self-assemble into well-defined structures with novel functions, such as molecular sensors or drug delivery systems. acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 6-methylquinoline-3-sulfonyl chloride?

- Methodological Answer : The compound is synthesized via direct sulfonylation of quinoline derivatives. For instance, N-propargylanilines react with sulfonyl chlorides under AgOTf catalysis in dichloroethane (DCE) at 80°C, yielding 3-sulfonylquinolines. This method avoids harsh conditions and achieves moderate to high yields (e.g., 68% yield for analogous compounds) . Alternative approaches include using Pd-catalyzed cross-coupling or radical-mediated pathways, though these may require optimization for substituent compatibility .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Sulfonyl chlorides are moisture-sensitive and reactive. Key precautions include:

- Conducting reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Using PPE (gloves, goggles) and fume hoods to avoid exposure to corrosive vapors.

- Storing the compound in anhydrous conditions at low temperatures.

Safety data for related sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) emphasize immediate medical consultation for accidental exposure .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : Distinct peaks for the methyl group (δ ~2.6 ppm) and sulfonyl chloride (δ ~7.5–8.5 ppm for aromatic protons).

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm the molecular formula.

- IR spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹) and C-Cl (~750 cm⁻¹) bonds .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Conflicting yield data (e.g., 52–89% across studies) arise from catalyst choice and solvent effects. For example:

- Silver triflate (AgOTf) : Efficient for electron-deficient substrates but may require longer reaction times (12–24 hrs) .

- Palladium catalysts : Suitable for sterically hindered substrates but sensitive to moisture.

Optimization involves systematic screening of solvents (DCE vs. DMF) and temperatures (60–100°C) to balance reactivity and byproduct formation .

Q. How do researchers reconcile discrepancies in byproduct formation during synthesis?

- Methodological Answer : Byproducts like chlorinated intermediates or dimeric species often stem from:

- Over-sulfonylation : Controlled by stoichiometric ratios (sulfonyl chloride:substrate ≤ 1.2:1).

- Radical side reactions : Mitigated by adding radical scavengers (TEMPO) or reducing reaction temperatures.

Analytical techniques (HPLC, GC-MS) isolate and identify impurities, enabling pathway refinement .

Q. What alternative precursors enable functionalization of this compound for novel derivatives?

- Methodological Answer : Derivatives are synthesized via:

- Nucleophilic substitution : Replacing the chloride with amines or thiols under basic conditions (e.g., K₂CO₃ in THF).

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the quinoline core .

Stability studies (TGA/DSC) ensure derivatives retain integrity under target conditions (e.g., biological assays) .

Data Contradiction Analysis

Q. Why do studies report conflicting stability profiles for this compound?

- Methodological Answer : Stability varies with substituent effects and storage conditions. For example:

- Electron-withdrawing groups (e.g., -CF₃) enhance stability by reducing nucleophilic attack on the sulfonyl chloride.

- Degradation rates increase under humid or acidic conditions.

Accelerated stability testing (40°C/75% RH) quantifies decomposition kinetics, guiding storage recommendations .

Q. How can researchers address variability in biological activity data for sulfonyl chloride derivatives?

- Methodological Answer : Contradictions arise from assay conditions (e.g., pH, solvent). Best practices include:

- Standardizing solvent systems (e.g., DMSO concentration ≤1% in cellular assays).

- Validating purity via HPLC (>95%) to exclude confounding impurities.

Dose-response curves (IC₅₀/EC₅₀) and control experiments (e.g., parent quinoline analogs) clarify structure-activity relationships .

Tables for Key Data

| Synthetic Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| AgOTf-mediated sulfonylation | AgOTf | DCE | 68–72 | |

| Pd-catalyzed coupling | Pd(OAc)₂ | DMF | 52–60 | |

| Radical pathway | AIBN | Toluene | 45–55 |

| Stability Parameter | Condition | Half-Life (Days) | Reference |

|---|---|---|---|

| Ambient storage (anhydrous) | 25°C, N₂ atmosphere | >180 | |

| Accelerated degradation | 40°C, 75% RH | 14 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.